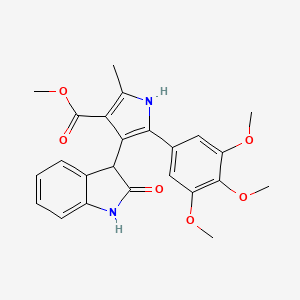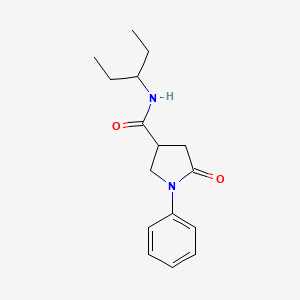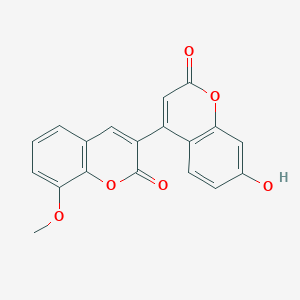![molecular formula C20H24N2O7 B11163917 N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11163917.png)
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine typically involves multiple steps, starting from the chromen core. The chromen core is synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves the coupling of the chromen derivative with glycylglycine using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the chromen core to produce dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen core and the propanoyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted chromen derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The propanoyl and glycylglycine moieties enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
- N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline
- N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}isoleucine
Uniqueness
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is unique due to its specific combination of the chromen core with the propanoyl and glycylglycine moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C20H24N2O7 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[[2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H24N2O7/c1-4-5-13-8-18(26)29-19-11(2)15(7-6-14(13)19)28-12(3)20(27)22-9-16(23)21-10-17(24)25/h6-8,12H,4-5,9-10H2,1-3H3,(H,21,23)(H,22,27)(H,24,25) |
InChI Key |
SIYWRZLDBOEGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-methylphenyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11163848.png)
![4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11163852.png)

![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B11163859.png)

![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11163873.png)
![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-phenylalaninate](/img/structure/B11163879.png)

![3-methyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11163884.png)

![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine](/img/structure/B11163898.png)
![(2S)-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)-3-phenylpropanoic acid](/img/structure/B11163904.png)
![1-(4-ethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163906.png)
